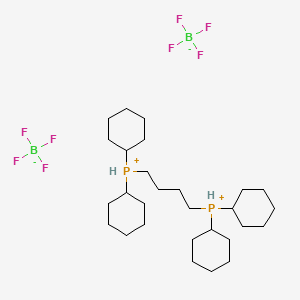![molecular formula C15H16ClN3O2 B1383129 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1909316-93-3](/img/structure/B1383129.png)
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a synthetic organic compound known for its versatility in various scientific fields
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . The interaction of the compound with its targets can lead to a series of biochemical reactions, resulting in the observed therapeutic effects .
Biochemical Pathways
Benzofuran derivatives have been found to influence a variety of biochemical pathways, contributing to their wide range of biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects .
Action Environment
The reaction of benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol has been used for the synthesis of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves a multi-step process. The following steps provide a generalized synthetic route:
Formation of Benzofuran Intermediate: The synthesis begins with the preparation of the benzofuran moiety. This can be achieved through the cyclization of salicylic acid derivatives with appropriate reagents under controlled conditions.
Oxadiazole Formation: The benzofuran intermediate is then subjected to reactions with reagents like hydrazine derivatives and carbonyl compounds to form the 1,2,4-oxadiazole ring.
Piperidine Ring Attachment: The oxadiazole compound is further reacted with piperidine under specific conditions to form the final structure of 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
For large-scale production, the aforementioned synthetic route can be optimized for industrial use by:
Utilizing cost-effective and readily available starting materials.
Scaling up reaction conditions to batch or continuous flow processes.
Employing efficient purification techniques, such as crystallization and chromatography, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different substituents are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products Formed
The products formed from these reactions vary based on the reaction conditions and reagents used. They typically include derivatives with altered functional groups or additional substituents.
Scientific Research Applications
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride finds applications in multiple scientific domains:
Chemistry: It is utilized as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is explored for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research investigates its potential as a pharmaceutical agent, focusing on its efficacy and mechanism of action against specific diseases.
Industry: The compound can serve as a building block for the synthesis of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3-[5-(1-Benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
3-[5-(1-Benzimidazol-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
3-[5-(1-Benzofuran-3-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Uniqueness
Structural Variations: While similar compounds may share the oxadiazole-piperidine framework, the presence of different heterocyclic groups (e.g., benzothiophene, benzimidazole) introduces distinct chemical properties and biological activities.
Biological Activities: The unique combination of the benzofuran, oxadiazole, and piperidine moieties in 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride may confer specific biological activities not observed in its analogs.
Chemical Reactivity: Variations in chemical reactivity and stability can arise from different substituents, influencing the compound's suitability for various applications.
This compound stands out due to its unique structural features and wide range of potential applications in scientific research and industry. This detailed exploration provides a comprehensive understanding of the compound's synthesis, reactions, and applications, highlighting its significance in modern science.
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)15-17-14(18-20-15)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPXGHVZNQTVLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3=CC4=CC=CC=C4O3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


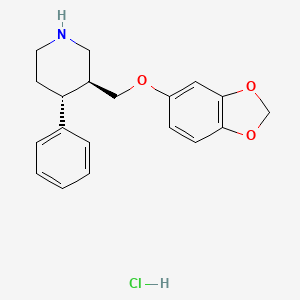


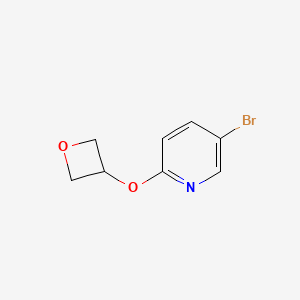
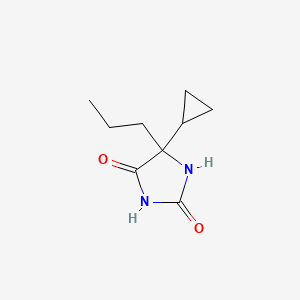

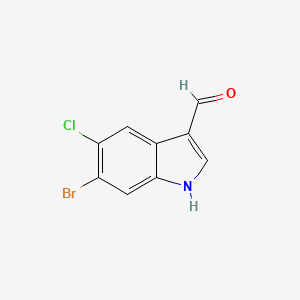
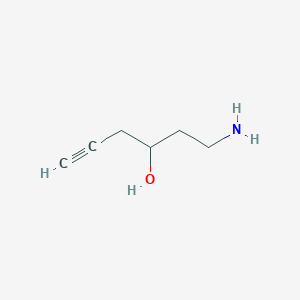

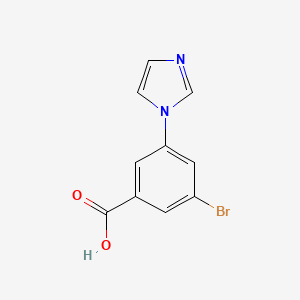
![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
